molecular formula C2H5BrO B1280097 2-Bromo(1,2-13C2)ethanol CAS No. 84508-51-0

2-Bromo(1,2-13C2)ethanol

Cat. No.: B1280097
CAS No.: 84508-51-0
M. Wt: 126.95 g/mol
InChI Key: LDLCZOVUSADOIV-ZDOIIHCHSA-N
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Description

2-Bromo(1,2-13C2)ethanol is a chemical compound with the molecular formula C2H5BrO. It is a brominated ethanol derivative where the carbon atoms are labeled with the radioactive isotope 13C. This compound is used in various scientific experiments, particularly those requiring carbon labeling .

Mechanism of Action

Mode of Action

The exact mode of action of 2-Bromo(1,2-13C2)ethanol is not well-understood. As a brominated derivative of ethanol, it may share some of ethanol’s interactions with its targets. Ethanol is known to interact with several types of proteins, including ion channels, enzymes, and transporters, altering their function and leading to various physiological effects . The presence of bromine and carbon-13 isotopes in this compound could modify these interactions .

Biochemical Pathways

Given its structural similarity to ethanol, it might be metabolized by the same enzymes that metabolize ethanol, such as alcohol dehydrogenase and aldehyde dehydrogenase . The products of this metabolism could then affect various biochemical pathways.

Pharmacokinetics

As a small, polar molecule, it is likely to be absorbed rapidly after ingestion or inhalation . Its distribution within the body, metabolism, and excretion would depend on its interactions with various proteins and enzymes .

Result of Action

Given its structural similarity to ethanol, it might have similar effects, such as causing sedation, impairing motor coordination, and inducing liver damage with chronic use . The presence of bromine and carbon-13 isotopes could modify these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances in the body, such as food or other drugs, could affect its absorption and metabolism . Additionally, individual factors, such as age, sex, genetic makeup, and overall health, could influence how an individual responds to this compound .

Preparation Methods

The synthesis of 2-Bromo(1,2-13C2)ethanol involves several stages. One common method starts with 2-benzyloxyacetic acid, which undergoes a series of reactions to introduce the bromine and 13C labels. The reaction conditions typically involve the use of brominating agents and specific catalysts to ensure the incorporation of the 13C isotope.

Chemical Reactions Analysis

2-Bromo(1,2-13C2)ethanol undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Bromo(1,2-13C2)ethanol can be compared with other brominated ethanol derivatives and carbon-labeled compounds:

These comparisons highlight the uniqueness of this compound in its dual functionality of bromination and carbon labeling, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-bromo(1,2-13C2)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLCZOVUSADOIV-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493929
Record name 2-Bromo(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84508-51-0
Record name 2-Bromo(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoethanol-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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